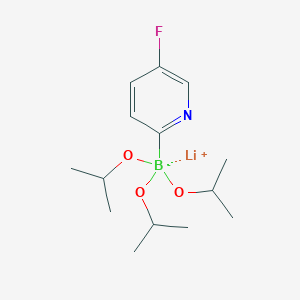

Lithium triisopropyl 2-(5-fluoropyridyl)borate

Description

Properties

IUPAC Name |

lithium;(5-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEAHNZSKQCBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)F)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BFLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682080 | |

| Record name | Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048030-49-4 | |

| Record name | Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Addressing the "2-Pyridyl Problem" in Cross-Coupling Chemistry

An In-Depth Technical Guide to the Synthesis of Lithium Triisopropyl 2-(5-Fluoropyridyl)borate

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridyl moiety is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the carbon-carbon bonds necessary to incorporate this fragment. However, the direct use of 2-pyridylboronic acids and their common esters is notoriously challenging, a difficulty often termed the "2-pyridyl problem."[1] These reagents are frequently unstable and highly susceptible to protodeboronation, a decomposition pathway that cleaves the crucial carbon-boron bond, leading to low yields and diminished reaction efficiency.[2][3]

To circumvent these stability issues, a variety of "masked" or protected boronate substrates have been developed.[4] Among these, lithium triisopropyl 2-pyridylborates have emerged as exceptionally robust and versatile coupling partners.[2][5] These ate-complexes are readily prepared in a one-pot procedure and exhibit remarkable stability, allowing them to be stored on the benchtop for extended periods without significant degradation.[4] The bulky isopropoxy groups sterically shield the boron center, mitigating the rate of undesired protodeboronation.[4]

This guide provides a detailed technical overview of the synthesis of a particularly valuable building block: Lithium triisopropyl 2-(5-fluoropyridyl)borate. The inclusion of a fluorine atom on the pyridine ring can attenuate the Lewis basicity of the pyridyl nitrogen, which has been shown to be advantageous in certain cross-coupling scenarios by minimizing catalyst inhibition.[6][7] We will explore the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the advantages of this reagent in modern synthetic chemistry.

Core Synthesis Methodology: A One-Pot Halogen-Metal Exchange and Borylation

The synthesis of Lithium triisopropyl 2-(5-fluoropyridyl)borate is efficiently achieved through a one-pot sequence involving a low-temperature halogen-metal exchange followed by trapping of the resulting organolithium species with an electrophilic borate ester.[4][5] This method avoids the isolation of the often-unstable intermediate lithiated pyridine.

The foundational logic of this protocol is as follows:

-

Generation of the Nucleophile: A 2-halopyridine precursor (typically 2-bromo- or 2-chloro-5-fluoropyridine) undergoes a halogen-lithium exchange upon treatment with a strong organolithium base, such as n-butyllithium (n-BuLi). This step is performed at cryogenic temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to control the high reactivity of the organolithium reagent and prevent unwanted side reactions.[8][9]

-

Borylation (Trapping): The highly reactive 2-lithio-5-fluoropyridine intermediate is immediately trapped in situ by the addition of triisopropyl borate. The nucleophilic carbon of the organolithium attacks the electrophilic boron atom of the borate ester.[10]

-

Formation of the Stable Ate-Complex: This nucleophilic addition results in the formation of the target lithium borate "ate-complex." The resulting crude salt, which also contains lithium borate byproducts, is sufficiently stable to be isolated by simple solvent removal and can be used directly in subsequent cross-coupling reactions without the need for purification.[4]

Mechanistic Pathway

The synthetic sequence can be visualized as a two-step process, starting from the readily available 2-bromo-5-fluoropyridine.

Caption: Reaction scheme for the synthesis of the target borate.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. Pyrophoric reagents like n-butyllithium require specialized handling techniques. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents:

-

2-Bromo-5-fluoropyridine

-

n-Butyllithium (typically 2.5 M solution in hexanes)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reactor Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, add 2-bromo-5-fluoropyridine (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.2–0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While stirring vigorously, add n-butyllithium (1.1 equiv) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly. A color change is typically observed upon formation of the organolithium species. Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Borylation: To the cold solution, add triisopropyl borate (1.1 equiv) dropwise via syringe.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours (or overnight).

-

Isolation: Remove the solvent in vacuo (using a rotary evaporator). The resulting solid or oil is the crude Lithium triisopropyl 2-(5-fluoropyridyl)borate, which can be dried further under high vacuum.[4] The crude product is typically used in the next step without further purification, assuming a quantitative yield for calculation purposes.[4]

Quantitative Data and Properties

The following table summarizes the key parameters and properties associated with the synthesis and the final product.

| Parameter | Value / Description | Reference |

| Starting Material | 2-Bromo-5-fluoropyridine | [8] |

| Reagents | n-Butyllithium (1.1 equiv), Triisopropyl borate (1.1 equiv) | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |

| Temperature | -78 °C to Room Temperature | [4][9] |

| Reaction Time | ~8-12 hours | [4] |

| Workup | Removal of solvent in vacuo | [4] |

| Expected Yield | Crude product is used directly, assuming near-quantitative formation for subsequent steps. | [4] |

| Product Name | Lithium triisopropyl 2-(5-fluoropyridyl)borate | [11] |

| CAS Number | 1048030-49-4 | [11] |

| Molecular Formula | C₁₄H₂₄BFLiNO₃ | [11] |

| Molecular Weight | 291.1 g/mol | [11] |

| Appearance | Typically an off-white solid or viscous oil | - |

| Storage | Can be stored at room temperature under an inert atmosphere, though refrigeration is recommended for long-term stability. | [4] |

Logical Framework for Application

The primary utility of Lithium triisopropyl 2-(5-fluoropyridyl)borate is as a superior nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its enhanced stability and ease of preparation offer a direct solution to the challenges posed by traditional 2-pyridylboronic acids.

Caption: Workflow from synthesis to application in cross-coupling.

Conclusion: A Robust Tool for Modern Drug Discovery

The synthesis of Lithium triisopropyl 2-(5-fluoropyridyl)borate via a one-pot lithiation-borylation sequence represents an efficient, reliable, and scalable method for producing a key synthetic building block. This reagent effectively overcomes the inherent instability of its boronic acid counterpart, providing researchers in drug development and materials science with a trustworthy tool for constructing complex molecules.[2][4][5] The enhanced stability translates to more consistent reaction outcomes, higher yields, and a simplified workflow, making it an authoritative and field-proven solution to the long-standing "2-pyridyl problem" in cross-coupling chemistry.

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available from: [Link]

-

Li, W., Nelson, D. P., & Jensen, M. S. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(19), 4478-4481. Available from: [Link]

-

Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 45(4), 685-687. Available from: [Link]

-

Isley, N. A., Wang, Y., Gallou, F., Handa, S., Aue, D. H., & Lipshutz, B. H. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Organic Letters, 19(22), 6052-6055. Available from: [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(11), 5634-5654. Available from: [Link]

-

Isley, N. A., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. eScholarship, University of California. Available from: [Link]

-

Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12258-12262. Available from: [Link]

-

Tyrell, J. H., & El-Hiti, G. A. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2014(6), 33-66. Available from: [Link]

-

Fröhlich, R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. Available from: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Available from: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium 2-Pyridyl- and 3-Pyridyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]

-

Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of the zwitterionic lithium borates 7–9. Available from: [Link]

-

Thompson, A. L., et al. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. Journal of Organic Chemistry, 67(21), 7541-7543. Available from: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available from: [Link]

-

Hejda, M., et al. (2013). Reactivity of C,N-chelated Organoboron Compounds With Lithium Anilides--Formation of Unexpected 1,2,3-trisubstituted 1H-2,1-benzazaboroles. Dalton Transactions, 42(18), 6417-28. Available from: [Link]

-

Pharmaffiliates. (n.d.). Lithium triisopropyl 2-(5-fluoropyridyl)borate. Available from: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.

-

Guerrero, K., et al. (2020). Synthesis of Lithium Fluoride from Spent Lithium Ion Batteries. Minerals, 10(11), 978. Available from: [Link]

-

Liao, S., et al. (2021). Synthesis of a pyridine-based covalent organic framework as an anode material for lithium-ion batteries. RSC Advances, 11(36), 22165-22171. Available from: [Link]

-

Grien, M., et al. (2007). Organophosphorus decorated lithium borate and phosphate salts with extended π-conjugated backbone. Dalton Transactions, (42), 4909-4916. Available from: [Link]

-

Bak, A., & Snieckus, V. (2021). Indolylboronic Acids: Preparation and Applications. Molecules, 26(16), 4975. Available from: [Link]

-

Pharmaffiliates. (n.d.). Lithium triisopropyl 2-(5-methylpyridyl)borate. Available from: [Link]

-

Adriaenssens, L., et al. (2008). 6Li NMR in Lithium Borate Glasses. Solid State Nuclear Magnetic Resonance, 34(4), 228-39. Available from: [Link]

-

ResearchGate. (n.d.). VT 1 H NMR spectra (500 MHz) of LiY(NiPr 2 ) 4 (THF) (1b, left) and.... Available from: [Link]

-

Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103-111. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 6. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to Lithium triisopropyl 2-(5-fluoropyridyl)borate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium triisopropyl 2-(5-fluoropyridyl)borate is a key organoboron reagent that has garnered significant interest in the field of organic synthesis, particularly in the realm of cross-coupling reactions. As a stable and versatile precursor to the corresponding boronic acid, it serves as a valuable building block in the construction of complex molecules, a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of Lithium triisopropyl 2-(5-fluoropyridyl)borate, detailed experimental protocols for its synthesis and application, and expert insights into its handling and reactivity. The unique electronic properties conferred by the fluorine-substituted pyridyl moiety make this reagent particularly attractive for the synthesis of novel pharmaceutical candidates.

Molecular Structure and Properties

Lithium triisopropyl 2-(5-fluoropyridyl)borate is a salt consisting of a lithium cation and a triisopropyl 2-(5-fluoropyridyl)borate anion. The core of its reactivity lies in the nucleophilic character of the 5-fluoropyridyl group attached to the boron center. The isopropyl groups provide steric bulk and enhance the stability of the borate complex.

Physical Properties

While specific quantitative physical properties for this compound are not extensively documented in publicly available literature, the following table summarizes its known attributes and provides estimated values based on related compounds and general principles of organoboron chemistry.

| Property | Value | Source/Rationale |

| CAS Number | 1048030-49-4 | [1] |

| Molecular Formula | C₁₄H₂₄BFLiNO₃ | [1] |

| Molecular Weight | 291.10 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar borate salts. |

| Melting Point | Not explicitly reported. Expected to be a high-melting solid, likely decomposing at elevated temperatures. | Organoborate salts are typically high-melting solids. |

| Boiling Point | Not applicable (decomposes) | As a salt, it is not expected to have a defined boiling point. |

| Solubility | Soluble in polar aprotic solvents like tetrahydrofuran (THF) and moderately soluble in other ethereal and some hydrocarbon solvents. Fluorination may influence solubility in fluorinated solvents.[2] | General knowledge of organolithium and borate compounds. The synthesis is typically carried out in THF/toluene mixtures. |

| Stability | More stable towards protodeboronation than the corresponding boronic acid. Can be stored at room temperature on the benchtop in a closed vial.[3] Recommended storage is refrigerated (2-8°C). | [1] |

Chemical Properties

The chemical reactivity of Lithium triisopropyl 2-(5-fluoropyridyl)borate is dominated by its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

-

Enhanced Stability: A key advantage of lithium triisopropyl borates over their corresponding boronic acids is their increased stability towards protodeboronation, a common decomposition pathway for many organoboronic acids.[3] This stability allows for easier handling and storage.

-

Nucleophilicity: The 5-fluoropyridyl group can be efficiently transferred to an electrophilic partner, typically an aryl or vinyl halide or triflate, in the presence of a suitable palladium catalyst and base.

-

Versatility: This class of reagents is compatible with a wide range of functional groups, making them valuable in multi-step syntheses.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of Lithium triisopropyl 2-(5-fluoropyridyl)borate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The expected signals are:

-

Aromatic protons of the 5-fluoropyridyl ring, with characteristic chemical shifts and coupling patterns influenced by the fluorine substituent.

-

A septet for the methine proton of the isopropyl groups.

-

A doublet for the methyl protons of the isopropyl groups.

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the different carbon environments. Key signals include:

-

Carbons of the 5-fluoropyridyl ring, with chemical shifts and C-F coupling constants.

-

The methine and methyl carbons of the isopropyl groups.

¹¹B NMR (Boron NMR): Boron-11 NMR is a powerful technique for characterizing organoboron compounds. For a tetracoordinate borate species like this, a relatively sharp signal is expected in a specific chemical shift range, typically upfield compared to tricoordinate boranes.

¹⁹F NMR (Fluorine NMR): Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom on the pyridine ring. The chemical shift and coupling to adjacent protons can confirm the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy can identify characteristic functional groups. Key vibrational bands for Lithium triisopropyl 2-(5-fluoropyridyl)borate would include:

-

C-H stretching vibrations from the isopropyl and pyridyl groups.

-

C=C and C=N stretching vibrations from the aromatic pyridine ring.

-

B-O stretching vibrations.

-

C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Lithium triisopropyl 2-(5-fluoropyridyl)borate, electrospray ionization (ESI) would be a suitable technique to observe the borate anion. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed.

Synthesis and Handling

Synthesis Protocol

Lithium triisopropyl 2-(5-fluoropyridyl)borate is typically synthesized in a one-pot procedure involving the lithiation of a suitable precursor followed by borylation.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of Lithium triisopropyl 2-(5-fluoropyridyl)borate.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-fluoro-2-bromopyridine, anhydrous tetrahydrofuran (THF), and anhydrous toluene.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is then added slowly to the reaction mixture at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure.

-

Drying: The resulting solid is dried under high vacuum to yield the crude Lithium triisopropyl 2-(5-fluoropyridyl)borate, which can often be used in subsequent reactions without further purification.[3]

Causality behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).

-

Low Temperature: The lithiation step is performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate.

-

Slow Addition: The dropwise addition of n-butyllithium and triisopropyl borate helps to control the exothermic nature of the reactions and maintain a low temperature.

Handling and Storage

-

Inert Atmosphere: Due to its reactivity with air and moisture, Lithium triisopropyl 2-(5-fluoropyridyl)borate should be handled under an inert atmosphere.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Refrigeration is recommended for long-term storage to maintain its stability.[1]

Applications in Drug Development

The primary application of Lithium triisopropyl 2-(5-fluoropyridyl)borate is as a key intermediate in the synthesis of biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. These structural motifs are prevalent in a vast number of marketed drugs and clinical candidates.

Diagram of Suzuki-Miyaura Coupling Mechanism:

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

The 5-fluoropyridyl moiety is a desirable feature in medicinal chemistry due to the unique properties conferred by the fluorine atom, including:

-

Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

-

Lipophilicity: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

Lithium triisopropyl 2-(5-fluoropyridyl)borate is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of complex molecules relevant to drug discovery. Its enhanced stability compared to the corresponding boronic acid, coupled with the desirable electronic properties of the 5-fluoropyridyl group, makes it an important tool for medicinal chemists. A thorough understanding of its physical and chemical properties, as well as proper handling and reaction protocols, is crucial for its effective and safe utilization in the laboratory.

References

-

Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries. (n.d.). Knowledge at UChicago. Retrieved January 20, 2026, from [Link]

-

Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. (2020). Inorganic Chemistry, 59(1), 536–545. [Link]

-

Determination and Correlation of Solubilities of Lithium Bis(oxalate)borate in Six Different Solvents from (293.15 to 363.15) K. (2018). Journal of Chemical & Engineering Data, 63(8), 2916–2922. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. [Link]

-

Lithium triisopropyl 2-(5-fluoropyridyl)borate | 1048030-49-4. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to Lithium triisopropyl 2-(5-fluoropyridyl)borate (CAS No. 1048030-49-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium triisopropyl 2-(5-fluoropyridyl)borate, with CAS number 1048030-49-4, is a valuable organoboron reagent in modern organic synthesis. As a stable and versatile precursor, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

This guide provides a comprehensive overview of the properties, synthesis, handling, and applications of Lithium triisopropyl 2-(5-fluoropyridyl)borate, with a focus on its role in facilitating the construction of complex molecular architectures. The information presented herein is intended to equip researchers with the necessary knowledge to effectively and safely utilize this reagent in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Lithium triisopropyl 2-(5-fluoropyridyl)borate is presented in the table below.

| Property | Value |

| CAS Number | 1048030-49-4 |

| Molecular Formula | C₁₄H₂₄BFLiNO₃ |

| Molecular Weight | 291.10 g/mol |

| Appearance | Not explicitly stated, likely a solid |

| Purity | Typically available in high purity (e.g., >95%) |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis of Lithium triisopropyl 2-(5-fluoropyridyl)borate

The reaction proceeds via a lithium-halogen exchange or a direct deprotonation of an appropriately substituted pyridine, followed by the addition of triisopropyl borate to the resulting organolithium species. This process is illustrated in the following workflow diagram.

Caption: General workflow for the synthesis of Lithium triisopropyl borates.

Experimental Protocol: General Procedure for the Synthesis of Lithium triisopropyl borates[1]

-

To a solution of the aryl bromide (e.g., 2-bromo-5-fluoropyridine) (1.0 equivalent) in a mixture of THF and toluene at -78°C, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78°C for the appropriate time to ensure complete lithiation.

-

Add triisopropyl borate (1.1 equivalents) to the solution.

-

Allow the reaction to gradually warm to room temperature and stir for several hours.

-

The resulting lithium triisopropyl borate can often be used directly in subsequent reactions or isolated for storage.

Mechanism of Action in Suzuki-Miyaura Coupling

Lithium triisopropyl 2-(5-fluoropyridyl)borate serves as a stable and efficient nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] These borate species offer enhanced stability towards protodeboronation compared to their corresponding boronic acids, which is particularly advantageous when working with sensitive heterocyclic substrates.[1]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The lithium triisopropyl borate plays a crucial role in the transmetalation step. The general mechanism is depicted below.

Sources

Stability and Storage of Lithium (5-fluoropyridin-2-yl)triisopropoxyborate: A Technical Guide for Researchers

Introduction: A Versatile Reagent for Modern Synthesis

Lithium (5-fluoropyridin-2-yl)triisopropoxyborate has emerged as a valuable building block in contemporary organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in the renowned Suzuki-Miyaura coupling allows for the efficient formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.[1][2] The trifunctional nature of this reagent, possessing a nucleophilic pyridyl core, a stabilizing borate moiety, and a fluorine substituent for modulating electronic properties, makes it a highly sought-after partner in the synthesis of complex molecules.

However, the efficacy of this powerful reagent is intrinsically linked to its chemical integrity. Like many organoboron compounds, lithium (5-fluoropyridin-2-yl)triisopropoxyborate is susceptible to degradation if not stored and handled with the requisite care. This guide provides an in-depth examination of the factors influencing the stability of this reagent and offers field-proven protocols to ensure its optimal performance in your research endeavors.

Understanding the Inherent Stability of Organoborate Esters

The stability of lithium (5-fluoropyridin-2-yl)triisopropoxyborate is best understood by considering its structure as a borate ester. Boronic esters are generally employed as more stable surrogates for their corresponding boronic acids.[3][4] The isopropoxy groups in the subject molecule provide steric bulk around the boron center, which offers a degree of protection against common degradation pathways.

Despite this, two primary degradation mechanisms remain a concern for borate esters:

-

Hydrolysis: This is the most prevalent degradation pathway for borate esters.[5][6][7] In the presence of water, the boron-oxygen bonds of the isopropoxy groups can be cleaved, leading to the formation of the corresponding boronic acid and isopropanol. The anionic nature of the borate complex offers some resistance to hydrolysis compared to neutral boronic esters.[5]

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, replacing the borate group with a hydrogen atom.[8] This side reaction is often catalyzed by base or certain transition metals and can be a significant source of yield loss in cross-coupling reactions.[8]

The presence of the electron-withdrawing fluorine atom on the pyridine ring can also influence the electronic environment of the C-B bond, potentially affecting its stability.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of lithium (5-fluoropyridin-2-yl)triisopropoxyborate, adherence to stringent storage and handling protocols is paramount.

Storage Conditions

Proper storage is the first line of defense in preserving the integrity of the reagent. The following conditions are recommended based on supplier data and the known chemistry of organoboron compounds:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigeration) | Reduces the rate of thermal decomposition and slows kinetic processes like hydrolysis.[9][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation.[11] |

| Container | Tightly Sealed, Opaque Vial | Prevents ingress of moisture and air. Opaque containers protect the compound from potential light-induced degradation, although borate esters are not notoriously light-sensitive. |

Handling Procedures

The following step-by-step protocol should be followed when handling lithium (5-fluoropyridin-2-yl)triisopropoxyborate to minimize exposure to deleterious atmospheric components.

Experimental Protocol: Handling of Lithium (5-fluoropyridin-2-yl)triisopropoxyborate

-

Inert Atmosphere Preparation:

-

Place the sealed vial of the reagent and all necessary laboratory glassware (e.g., reaction flask, syringes, needles) in an oven at 120°C for at least 4 hours to ensure they are dry.

-

Transfer the hot glassware to a desiccator to cool under vacuum.

-

Assemble the reaction apparatus and purge with a stream of dry argon or nitrogen for 10-15 minutes. Alternatively, perform all manipulations within a glovebox.

-

-

Reagent Dispensing:

-

Allow the vial of lithium (5-fluoropyridin-2-yl)triisopropoxyborate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

Under a positive pressure of inert gas, quickly weigh the desired amount of the solid reagent and transfer it to the reaction flask.

-

If preparing a stock solution, use anhydrous solvents.

-

-

Post-Handling:

-

After dispensing, flush the headspace of the reagent vial with inert gas before tightly resealing the cap.

-

Reinforce the seal with paraffin film for long-term storage.

-

Return the reagent to the refrigerator promptly.

-

The following workflow diagram illustrates the critical decision points and actions for the proper handling of this air- and moisture-sensitive reagent.

Logical Framework for Stability and Storage

The following diagram illustrates the logical relationships between environmental factors, degradation pathways, and the recommended preventative measures for maintaining the integrity of lithium (5-fluoropyridin-2-yl)triisopropoxyborate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. aspuru.substack.com [aspuru.substack.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Lithium triisopropyl 2-(5-fluoropyridyl)borate: A Stable and Versatile Reagent for Modern Synthetic Chemistry

Introduction: Navigating the Challenges of Heterocyclic Cross-Coupling

For researchers, scientists, and professionals in drug development, the synthesis of complex molecular architectures is a daily challenge. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl scaffolds prevalent in pharmaceuticals. However, the stability of the requisite organoboron reagents, especially heterocyclic boronic acids, often presents a significant hurdle. Many of these crucial building blocks are prone to protodeboronation and other decomposition pathways under standard reaction conditions, leading to diminished yields and reproducibility issues.

This guide provides a comprehensive overview of Lithium triisopropyl 2-(5-fluoropyridyl)borate, a stable and effective alternative to its corresponding boronic acid. We will delve into its molecular structure, synthesis, and application, with a particular focus on the underlying principles that govern its enhanced stability and reactivity. This document is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower chemists in their pursuit of novel molecular entities.

Molecular Structure and Chemical Formula

Lithium triisopropyl 2-(5-fluoropyridyl)borate is an organoborate salt. The central boron atom is tetracoordinated, bonded to three isopropoxy groups and one 2-(5-fluoropyridyl) group. The negative charge on the boron atom is counterbalanced by a lithium cation.

Chemical Formula: C₁₄H₂₄BFLiNO₃[1][2]

Molecular Weight: 291.10 g/mol [2]

Synonyms: lithium (5-fluoropyridin-2-yl)triisopropoxyborate[1]

CAS Number: 1048030-49-4[1][2]

The structure of the borate anion is depicted below:

Caption: 2D representation of the Lithium triisopropyl 2-(5-fluoropyridyl)borate structure.

The Advantage of Stability: Overcoming Protodeboronation

The primary advantage of using lithium triisopropyl borates over their corresponding boronic acids lies in their enhanced stability, particularly against protodeboronation.[3][4][5][6][7] This undesirable side reaction, where the carbon-boron bond is cleaved by a proton source, leads to the formation of the corresponding arene (in this case, 2-fluoropyridine) and a reduction in the yield of the desired cross-coupled product.

The tetrahedral geometry of the borate complex protects the carbon-boron bond from protonolysis. The electron-rich nature of the tetracoordinate boron center makes the organic substituent less susceptible to cleavage. This inherent stability allows for the isolation and storage of these reagents, a significant advantage in terms of convenience and experimental reproducibility.[3][4][5][6][7]

Caption: One-pot synthesis workflow for Lithium triisopropyl 2-(5-fluoropyridyl)borate.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of Lithium triisopropyl 2-(5-fluoropyridyl)borate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability and ease of preparation make it an excellent choice for introducing the 5-fluoropyridin-2-yl moiety into a wide range of organic molecules. This is particularly valuable in medicinal chemistry, where the incorporation of fluorine-containing heterocycles can significantly enhance the pharmacological properties of a drug candidate, such as metabolic stability and binding affinity.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Lithium triisopropyl 2-(5-fluoropyridyl)borate (1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)

-

Aqueous base (e.g., 1 M K₃PO₄)

-

Anhydrous THF

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a reaction vial, add the aryl or heteroaryl halide (1.0 equivalent), Lithium triisopropyl 2-(5-fluoropyridyl)borate (1.5 equivalents), and the palladium precatalyst (1-3 mol%).

-

Solvent and Base Addition: Add anhydrous THF and the aqueous base solution.

-

Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Lithium triisopropyl 2-(5-fluoropyridyl)borate and its precursors.

-

Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: Lithium triisopropyl 2-(5-fluoropyridyl)borate is typically stored under an inert atmosphere in a refrigerator (2-8 °C) to ensure its long-term stability. [2]* Toxicity: While specific toxicity data for this compound is not readily available, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. A Safety Data Sheet (SDS) for the closely related isomer, Lithium triisopropyl 2-(6-fluoropyridyl)borate, indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Similar precautions should be taken.

Conclusion

Lithium triisopropyl 2-(5-fluoropyridyl)borate represents a significant advancement in the toolbox of synthetic chemists, particularly those working in drug discovery and development. Its enhanced stability compared to the corresponding boronic acid addresses the persistent challenge of protodeboronation, leading to more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions. The straightforward one-pot synthesis further enhances its appeal as a practical and accessible reagent. By understanding the principles behind its stability and mastering the experimental protocols for its synthesis and application, researchers can confidently incorporate the valuable 5-fluoropyridin-2-yl moiety into complex molecular targets, accelerating the pace of innovation in chemical synthesis.

References

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters - Figshare. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki−Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. [Link]

-

Zhu, W., & Ma, D. (2019). Synthesis of biologically active boron-containing compounds. Chinese Chemical Letters, 30(11), 1937-1946. [Link]

-

AA Blocks. (2025). Safety Data Sheet - Lithium triisopropyl 2-(6-fluoropyridyl)borate. [Link]

-

Pharmaffiliates. (n.d.). Lithium triisopropyl 2-(5-fluoropyridyl)borate. Retrieved from [Link]

-

Molecules. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

-

Biomolecules. (2023). Design and Synthesis of Bioactive Compounds for Therapeutic Applications. MDPI. [Link]

Sources

- 1. Lithium triisopropyl 2-(5-fluoropyridyl)borate | 1048030-49-4 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 5. figshare.com [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Lithium Triisopropyl Borohydride in Organic Synthesis

Prepared by a Senior Application Scientist

This guide provides a detailed exploration of lithium triisopropyl borohydride, a powerful and selective reducing agent in the synthetic chemist's toolkit. We will delve into the core principles governing its reactivity, the subtle factors that control its high stereoselectivity, and provide practical, field-proven protocols for its application.

Introduction: The Need for Selective Hydride Donors

In the landscape of organic synthesis, the reduction of carbonyl compounds is a fundamental transformation. While potent reagents like lithium aluminum hydride (LiAlH₄) and versatile ones like sodium borohydride (NaBH₄) are invaluable, they often lack the finesse required for complex molecules where precise stereochemical control is paramount. This need for selectivity led to the development of sterically hindered hydride reagents, among which lithium triisopropyl borohydride, commonly known as L-Selectride®, stands out as a reagent of exceptional utility.[1]

Developed by Herbert C. Brown and S. Krishnamurthy, L-Selectride is an organoborane reagent valued for its ability to deliver a hydride ion with high predictability, particularly in the reduction of cyclic and sterically encumbered ketones.[1] Its defining feature is the immense steric bulk imparted by the three sec-butyl groups attached to the boron atom. This bulk is the primary determinant of its mechanism and resulting high stereoselectivity.[2][3]

The Core Mechanism: A Steric-Driven Hydride Transfer

The fundamental reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The overall process occurs in two main stages: the hydride delivery and a subsequent hydrolytic workup to furnish the alcohol.[4]

R₂C=O + Li[(CH₃CH₂CH(CH₃))₃BH] → R₂CHOLi + (CH₃CH₂CH(CH₃))₃B

R₂CHOLi + H₂O → R₂CH₂OH + LiOH [4]

The key to L-Selectride's action lies in the transition state of the hydride transfer step. Unlike smaller hydride donors, the trajectory of the incoming hydride from L-Selectride is severely restricted by the large tri-sec-butylboron group.

The three bulky sec-butyl groups create a sterically demanding environment around the boron-hydride bond. For a reduction to occur, the reagent must approach the carbonyl substrate. In the case of a cyclic ketone, such as 4-tert-butylcyclohexanone, there are two faces of approach for the hydride: the "axial" face and the "equatorial" face.

-

Attack from the Axial Face: This approach is sterically hindered by the axial hydrogens on the ring (the 1,3-diaxial interactions).

-

Attack from the Equatorial Face: This approach is significantly less hindered.

Due to its immense size, L-Selectride is forced to approach from the less sterically crowded equatorial face.[5] This equatorial attack forces the resulting hydroxyl group into the more sterically congested axial position, yielding the thermodynamically less stable alcohol.[5] This outcome is a hallmark of kinetically controlled reductions, where the product formed is the one that arises from the lowest energy transition state, not necessarily the most stable product.[5]

The following diagram illustrates the preferential equatorial attack by L-Selectride on a substituted cyclohexanone, leading to the formation of the axial alcohol.

Caption: L-Selectride's bulky nature favors equatorial attack on the carbonyl, avoiding axial hindrance.

Factors Influencing Reactivity and Selectivity

While steric hindrance is the dominant factor, other parameters can influence the outcome of L-Selectride reductions.

The counterion can play a significant role in stereoselectivity, particularly with substrates capable of chelation.[6] While L-Selectride (with Li⁺) typically follows a non-chelating, sterically-driven pathway, related reagents like N-Selectride (Na⁺) and K-Selectride (K⁺) can exhibit different selectivities.[2][7] For instance, in reductions of α-alkoxy ketones, N-Selectride can engage in chelation with the carbonyl oxygen and the alkoxy group, leading to a product predicted by a chelation-control model.[6] L-Selectride, with the less coordinating lithium cation, often shows lower selectivity or favors the product predicted by the non-chelation Felkin-Ahn model in these specific cases.[7]

The conformational rigidity of the substrate is crucial. Conformationally locked cyclic ketones, like 4-tert-butylcyclohexanone, provide a clear and predictable steric environment, leading to very high diastereoselectivity.[2] More flexible substrates may exist in multiple conformations, some of which could present a less defined steric bias, potentially lowering the observed selectivity. In some cases, the substrate may even adopt a twist-boat conformation in the transition state to alleviate steric strain, which can influence the final product ratio.[8][9]

Comparative Selectivity Data

The superior stereoselectivity of L-Selectride compared to less bulky hydride reagents is evident in the reduction of substituted cyclohexanones.

| Reducing Agent | Substrate | Major Product | Diastereomeric Ratio (Axial:Equatorial OH) | Reference |

| Sodium Borohydride (NaBH₄) | 4-tert-Butylcyclohexanone | Equatorial Alcohol | ~15:85 | [9] |

| Lithium Aluminum Hydride (LiAlH₄) | 4-tert-Butylcyclohexanone | Equatorial Alcohol | ~10:90 | [5] |

| L-Selectride (LiBH(s-Bu)₃) | 4-tert-Butylcyclohexanone | Axial Alcohol | >99:1 | [5][9] |

| L-Selectride (LiBH(s-Bu)₃) | 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | >99:1 | [4] |

Note: Ratios are approximate and can vary with reaction conditions.

Validated Experimental Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone

This protocol details a standard procedure for the reduction of a cyclic ketone using L-Selectride, emphasizing the necessary precautions for handling this air- and moisture-sensitive reagent.

Objective: To synthesize cis-4-tert-butylcyclohexanol with high diastereoselectivity.

Materials:

-

4-tert-butylcyclohexanone

-

L-Selectride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is charged with 4-tert-butylcyclohexanone (1.0 eq). The ketone is then dissolved in anhydrous THF (to make a ~0.3 M solution).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: L-Selectride solution (1.2 eq, 1.0 M in THF) is added dropwise via syringe over 10-15 minutes. The slow addition helps to control the reaction exotherm.

-

Reaction Monitoring: The reaction is stirred at -78 °C. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching and Workup:

-

While still at -78 °C, the reaction is quenched by the very slow, dropwise addition of water to consume excess L-Selectride.

-

The mixture is allowed to warm to room temperature.

-

Sodium hydroxide solution (3 M, ~1.5 eq relative to L-Selectride) is added, followed by the slow, careful, dropwise addition of 30% hydrogen peroxide. This step oxidizes the tri-sec-butylborane byproduct to boric acid and sec-butanol, which are more easily removed. Caution: This oxidation is exothermic.

-

The mixture is stirred vigorously for several hours or overnight at room temperature.

-

-

Extraction and Isolation:

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The product can be purified by flash column chromatography on silica gel if necessary.

Caption: A typical workflow for the stereoselective reduction of a ketone using L-Selectride.

Conclusion and Future Outlook

Lithium triisopropyl borohydride is a premier reagent for achieving high levels of diastereoselectivity in the reduction of ketones, driven primarily by its significant steric bulk. The predictability of its attack trajectory on conformationally rigid substrates makes it an indispensable tool in the total synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is non-negotiable.[1] While its mechanism is well-understood on a qualitative level, ongoing computational studies continue to refine our understanding of the subtle interplay between steric effects, substrate conformation, and cation influence in the transition state.[8][9] The continued exploration of bulky, selective hydride reagents remains a key area of research, aiming to expand the synthetic chemist's ability to control molecular architecture with ever-increasing precision.

References

-

Wikipedia. L-selectride. [Link]

-

Odinity. (2013, November 18). Hydride Reduction Reactions: A Stereoselective Adventure. [Link]

-

Grokipedia. L-selectride. [Link]

-

Chem-Station. (2017, May 22). L/N/K-Selectride. [Link]

-

YouTube. (2021, September 27). L-Selectride Reduction Mechanism | Organic Chemistry. [Link]

-

ResearchGate. (2025, August 7). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. [Link]

-

National Institutes of Health. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. [Link]

-

Chemistry Stack Exchange. (2014, October 27). Why gives NaBH4 more Felkin-Anh product than LiAlH4 gives? [Link]

-

Who we serve. (2018, November 8). Diastereoselectivities in Reductions of -Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. [Link]

-

Supporting Information. General Procedure for Reductions with L-Selectride. [Link]

-

Canadian Journal of Chemistry. (1978). The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. [Link]

-

ACS Publications. (2014, November 5). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]

-

ResearchGate. Diastereoselective Reduction of 4-tert-butyl-2-X-ciclohexanone (X=F and Cl) with N-Selectride. [Link]

-

National Institutes of Health. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. [Link]

-

National Institutes of Health. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]

-

Thieme. (2018). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. L-selectride - Wikipedia [en.wikipedia.org]

- 5. odinity.com [odinity.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Enhancing Cross-Coupling Efficiency: The Decisive Advantages of Lithium Triisopropyl Borates Over Traditional Boronic Acids

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1][2] For decades, boronic acids have been the default organoboron nucleophile. However, their inherent instability, especially in the case of electron-rich or heterocyclic systems, presents significant challenges related to storage, handling, and reaction efficiency due to decomposition pathways like protodeboronation.[3][4][5] This guide presents a comprehensive analysis of lithium triisopropyl borates (LTBs) as superior, air-stable alternatives. We will explore the fundamental chemical principles that grant LTBs their stability, provide a comparative analysis of their performance against boronic acids, and detail a robust, field-proven protocol for their use in a one-pot synthesis, demonstrating their transformative potential in accelerating drug discovery and development workflows.

The Boronic Acid Dilemma: Inherent Instability in a Workhorse Reagent

Boronic acids are widely used due to their functional group tolerance, low toxicity, and commercial availability.[1][6] However, their utility is often compromised by their susceptibility to decomposition, which can diminish yields and complicate purification. The two primary degradation pathways are:

-

Protodeboronation: This is the undesired cleavage of the C–B bond and its replacement with a C–H bond.[3] This reaction is prevalent under the basic aqueous conditions typical of Suzuki-Miyaura couplings and is particularly problematic for electron-rich and five-membered heterocyclic boronic acids, which are common motifs in pharmaceutical candidates.[1][3]

-

Oxidative Deboronation: The empty p-orbital on the boron atom is susceptible to attack by reactive oxygen species (ROS), leading to the conversion of the boronic acid into an alcohol and boric acid.[7][8][9][10] This can be a significant issue both during storage and under reaction conditions.

These instabilities necessitate the use of protected or masked boronate substrates, such as MIDA boronates or organotrifluoroborates, which add steps to a synthetic sequence.[1][5]

Caption: Decomposition pathways of boronic acids.

Lithium Triisopropyl Borates (LTBs): A Paradigm of Stability and Efficiency

Lithium triisopropyl borates are 'ate' complexes formed by the reaction of an organolithium species with triisopropyl borate.[1][11] They are often generated as intermediates in the synthesis of other masked boronates like organotrifluoroborates and MIDA boronates.[1][12] The key to their enhanced stability lies in their structure.

Causality of Stability: The anionic, tetracoordinate boron center in an LTB is significantly less electrophilic than the neutral, tricoordinate boron in a boronic acid. Furthermore, the three bulky isopropyl groups sterically shield the boron center, kinetically hindering the approach of water or other species that could initiate protodeboronation.[1] This combined electronic and steric protection renders LTBs remarkably stable. They can be isolated as solid salts and conveniently stored on the benchtop at room temperature for extended periods without significant degradation.[1][13][14][15]

Comparative Analysis: LTBs vs. Boronic Acids

The practical advantages of using LTBs become evident when directly compared to their boronic acid counterparts, especially when dealing with sensitive substrates.

| Feature | Boronic Acids | Lithium Triisopropyl Borates (LTBs) |

| Stability & Handling | Often unstable, particularly heterocycles.[3][4] Susceptible to protodeboronation and oxidation.[8][16] Requires careful storage and handling. | Highly stable, solid salts. Can be stored on the benchtop at room temperature for months.[1][13][14][15] |

| Synthesis & Isolation | Isolation and purification of unstable boronic acids can lead to significant material loss. | Readily prepared via lithiation and borylation. Can be used crude in subsequent reactions without purification.[1] |

| Reaction Scope | Limited scope with sensitive five-membered heterocycles (e.g., furans, thiophenes) due to rapid decomposition under coupling conditions.[1] | Broad scope, enabling the efficient coupling of a wide range of sensitive heterocycles that form unstable boronic acids.[1][12] |

| Workflow Efficiency | Requires separate synthesis and purification of the boronic acid before use in cross-coupling. | Enables a one-pot, sequential lithiation, borylation, and Suzuki-Miyaura coupling, streamlining the synthetic process significantly.[1][13] |

Mechanistic Insight: The LTB Advantage in the Suzuki-Miyaura Cycle

While LTBs are stable starting materials, their productive entry into the catalytic cycle requires a transformation. It is hypothesized that under the aqueous basic conditions of the Suzuki-Miyaura reaction, the LTB undergoes slow, controlled hydrolysis to generate the corresponding boronic acid (or boronate anion) in situ.[1] This slow release maintains a low, steady-state concentration of the active, yet unstable, boronic acid, favoring the desired transmetalation step over competing decomposition pathways.

This in situ generation is the core of the LTB advantage: it completely bypasses the need to synthesize, isolate, and handle the often-unstable boronic acid, using the LTB as a stable and convenient precursor that delivers the active nucleophile only when needed.

Caption: LTB vs. Boronic Acid entry into the catalytic cycle.

Field-Proven Methodology: One-Pot Lithiation/Borylation/Coupling

The true power of LTBs is realized in a one-pot procedure that combines the synthesis of the boronate with its subsequent cross-coupling. This protocol is a self-validating system, demonstrating high efficiency and broad applicability, particularly for valuable heterocyclic building blocks.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)furan

-

Materials: Furan (Reagent), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃), 4-Bromoanisole (Electrophile), XPhos Precatalyst (Palladium source), Potassium Phosphate (K₃PO₄, 0.5 M aqueous solution), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Vessel Preparation: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add furan (1.5 equiv) dissolved in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise. Stir the mixture at this temperature for 30 minutes.

-

Borylation: Add triisopropyl borate (1.1 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the flask to gradually warm to room temperature and stir for 4-8 hours. At this stage, the lithium triisopropyl 2-furanylborate has been formed in situ.

-

Coupling Setup: To the crude solution of the LTB, add the aqueous K₃PO₄ solution (4 equiv), 4-bromoanisole (1.0 equiv), and the XPhos precatalyst (3 mol %).

-

Reaction: Heat the biphasic mixture to 40 °C and stir vigorously for 2 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)furan product.

-

This one-pot sequence avoids the isolation of the highly unstable 2-furanylboronic acid, proceeding directly from the stable LTB intermediate to the high-value coupled product in good yield.[1]

Conclusion

For researchers, scientists, and drug development professionals, efficiency, stability, and reliability are paramount. Lithium triisopropyl borates decisively outperform traditional boronic acids on all these fronts, particularly when working with challenging heterocyclic substrates. By serving as stable, solid, and easily prepared precursors, LTBs enable streamlined, one-pot cross-coupling reactions that were previously difficult or inefficient. Their ability to generate the active boronic acid species in situ mitigates the pervasive problem of protodeboronation, leading to higher yields, cleaner reactions, and a broader accessible chemical space. The adoption of LTB-based methodologies represents a significant step forward in synthetic efficiency and is a critical tool for accelerating the discovery of new chemical entities.

References

-

Synthesis and Reactivity of New Organoboron Reagents and Development of New Methodologies for the Generation of Novel Drug-Like Scaffolds. (n.d.). Florida State University Libraries. Retrieved from [Link]

-

Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]

-

Thomas, S. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3323–3334. Available at: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606-4609. Retrieved from [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Figshare. Collection. Retrieved from [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(19), 5948. Available at: [Link]

-

Chudinov, M. (2022). Progress in the medical chemistry of organoboron compounds. ResearchGate. Available at: [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. Available at: [Link]

-

Hall, L. M., et al. (2009). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chemical Research in Toxicology, 22(11), 1849-1859. Retrieved from [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT DSpace. Retrieved from [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021367118. Available at: [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(19), 5948. Available at: [Link]

-

Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4541–4545. Available at: [Link]

-

Al-Zoubi, R. M., & Marion, T. L. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. International Journal of Molecular Sciences, 13(12), 16298–16315. Available at: [Link]

-

Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(5), 1298–1303. Available at: [Link]

-

Dhudshia, B., & Tiburcio, J. (2017). Boron Reagents in Synthesis: Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]

-

Hall, L. M., et al. (2009). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 22(11), 1849–1859. Available at: [Link]

-

Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT DSpace. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

A Technical Guide to Lithium triisopropyl 2-(5-fluoropyridyl)borate: Commercial Availability, Purity, and Application in Pharmaceutical Research

Introduction

Lithium triisopropyl 2-(5-fluoropyridyl)borate (CAS No. 1048030-49-4) is a heterocyclic organoborate salt that has emerged as a valuable building block in modern synthetic organic chemistry, particularly within the domain of drug discovery and development. Its primary utility lies in its role as a stable and effective nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Unlike their corresponding boronic acids, which are often prone to decomposition via protodeboronation, lithium triisopropyl borates exhibit enhanced stability, allowing for more reliable and reproducible synthesis of complex biaryl and heteroaryl structures crucial to many pharmaceutical compounds.[1][2]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape, quality control standards, and practical handling of Lithium triisopropyl 2-(5-fluoropyridyl)borate. The insights herein are designed to facilitate informed procurement decisions, establish robust analytical validation, and ensure successful application in critical synthetic workflows.

Part 1: Commercial Availability and Strategic Procurement

The acquisition of high-quality starting materials is a foundational prerequisite for reproducible and successful synthesis. Lithium triisopropyl 2-(5-fluoropyridyl)borate is available from several specialized chemical suppliers, though specifications and availability can vary.

Commercial Supplier Overview

Sourcing this reagent requires careful consideration of purity, lead time, and the availability of comprehensive analytical documentation. The following table summarizes key information from prominent suppliers.

| Supplier | Brand/Distributor | Catalog Number | Stated Purity | Typical Lead Time | CAS Number |

| Sigma-Aldrich | Combi-Blocks, Inc. | COM448623191 | 96% | Varies by region | 1048030-49-4[3][4] |

| Biomall | Toronto Research Chemicals | L469248-250mg | Not specified | 5-6 Weeks | 1048030-49-4[5] |

| Pharmaffiliates | Pharmaffiliates | PA 27 05891 | Not specified | Inquire | 1048030-49-4[6] |

Procurement Considerations: A Scientist's Perspective

-

Purity Specification is Non-Negotiable : The listed 96% purity from some vendors indicates that this is not a trivial compound to synthesize and purify.[3] For applications in late-stage discovery or process development, a purity of >98% is often desired. It is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase to verify the purity and impurity profile.

-

Understand the Impurity Profile : The common synthesis route involves lithiation and borylation.[1] Potential impurities could include the starting halide (2-bromo-5-fluoropyridine), the corresponding boronic acid (from hydrolysis), or inorganic salts. These impurities can interfere with downstream reactions by poisoning the catalyst or generating side products.

-

Lead Time vs. Project Timeline : A lead time of several weeks is common for specialized reagents.[5] This must be factored into experimental planning to avoid delays. Establishing a relationship with a reliable supplier who can provide consistent quality and delivery is paramount.

-

Documentation and Traceability : A comprehensive CoA is the most critical document. It should include not only a purity assay (typically by NMR or HPLC) but also identity confirmation (e.g., via NMR and MS) and water content (Karl Fischer). This documentation forms the basis of a self-validating protocol, ensuring that the material meets the required standards before use.

Part 2: Quality Control and Purity Assessment

Ensuring the purity and identity of Lithium triisopropyl 2-(5-fluoropyridyl)borate is critical for the success of subsequent synthetic transformations. A multi-technique approach is recommended for comprehensive quality control (QC).

QC Workflow for Incoming Reagent

The following diagram outlines a logical workflow for the validation of a newly received batch of the title compound.

Caption: Quality Control Workflow for incoming borate reagent.

Detailed Analytical Protocols

1. NMR Spectroscopy for Structural Confirmation and Purity

-

Rationale: NMR is the most powerful tool for confirming the molecular structure and assessing the presence of organic impurities. ¹H NMR verifies the proton environment, ¹⁹F NMR confirms the fluorine substituent, and ¹¹B NMR confirms the borate structure.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the material in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN, as the compound may be reactive in CDCl₃ or D₂O).

-

Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

-

For ¹H NMR, integrate the aromatic and isopropyl regions. The ratio should be consistent with the structure (4 aromatic protons vs. 3 isopropyl CH protons and 18 isopropyl CH₃ protons). Check for signals corresponding to residual solvents or starting materials.

-

For ¹⁹F NMR, a single resonance corresponding to the 5-fluoropyridyl group should be observed.

-

For ¹¹B NMR, a broad singlet characteristic of a tetracoordinate borate species should be present.

-

Purity can be estimated by quantitative ¹H NMR (qNMR) using a certified internal standard.

-

2. HPLC for Quantitative Purity Assay

-